1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol
Description
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUODQLMJIMHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted 1,2,3-triazoles. For 1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-methanol, the protocol involves reacting 2-chlorobenzyl azide with propargyl alcohol in the presence of a copper(I) catalyst (e.g., copper sulfate with sodium ascorbate). The reaction proceeds under mild conditions (room temperature, aqueous ethanol) to yield the target compound with high regioselectivity.
Key steps :
- Synthesis of 2-chlorobenzyl azide : 2-Chlorobenzyl bromide is treated with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours.
- Cycloaddition : Equimolar propargyl alcohol and 2-chlorobenzyl azide are stirred in a 1:1 ethanol-water mixture with CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) for 24 hours.
Workup and Purification
The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Column chromatography (silica gel, ethyl acetate/hexane 3:7) affords pure this compound as a white crystalline solid.
Representative data :
- Yield : 78%
- Melting Point : 132–134°C
- IR (KBr) : 3280 cm⁻¹ (O─H stretch), 2100 cm⁻¹ (triazole C─N), 1590 cm⁻¹ (aromatic C═C)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar-H), 5.45 (s, 2H, CH₂Ph), 4.85 (s, 1H, OH), 4.20 (s, 2H, CH₂OH)
Reduction of Carboxylic Acid Intermediate
Synthesis of 1-(2-Chlorobenzyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
Adapting the patented Grignard carboxylation method, 1-(2-chlorobenzyl)-4,5-dibromo-1H-1,2,3-triazole is treated with isopropylmagnesium chloride-lithium chloride composite and carbon dioxide to install the carboxylic acid group at position 4.
Procedure :
- Grignard Formation : 1-(2-Chlorobenzyl)-4,5-dibromo-1H-1,2,3-triazole (10 mmol) in tetrahydrofuran (THF) is cooled to −30°C, followed by dropwise addition of isopropylmagnesium chloride (12 mmol).
- Carboxylation : Carbon dioxide is bubbled through the reaction mixture at −10°C for 15 minutes, followed by quenching with hydrochloric acid.
- Esterification and Hydrolysis : The intermediate ester is hydrolyzed with aqueous NaOH to yield the carboxylic acid.
Reduction to Primary Alcohol
The carboxylic acid is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous THF under reflux for 4 hours.
Analytical validation :
- Yield : 65%
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.50–7.35 (m, 4H, Ar-H), 5.50 (s, 2H, CH₂Ph), 4.30 (s, 2H, CH₂OH), 3.20 (s, 1H, OH)
Comparative Analysis of Synthetic Routes
| Parameter | CuAAC Route | Carboxylic Acid Reduction Route |
|---|---|---|
| Reaction Time | 24 hours | 48 hours (including hydrolysis) |
| Overall Yield | 78% | 53% |
| Regioselectivity | >99% 1,4-product | N/A |
| Purification Complexity | Moderate (column chromatography) | High (multiple steps) |
The CuAAC method offers superior efficiency and regiocontrol, whereas the reduction route provides access to intermediates for derivative synthesis.
Spectral Characterization and Structural Confirmation
Infrared Spectroscopy
The O─H stretch at 3280 cm⁻¹ and the absence of carbonyl peaks (1700 cm⁻¹) confirm successful alcohol formation.
Nuclear Magnetic Resonance
The singlet at δ 4.85 ppm (¹H NMR) corresponds to the hydroxymethyl group, while aromatic protons integrate for four hydrogens, consistent with the 2-chlorobenzyl substituent.
Challenges and Optimization Strategies
Byproduct Formation in CuAAC
Trace amounts of 1,5-regioisomer (<1%) are detected via high-performance liquid chromatography (HPLC). Increasing the Cu(I) catalyst load to 10 mol% suppresses this side reaction.
Industrial Scalability and Environmental Impact
The CuAAC route is amenable to scale-up, with aqueous conditions reducing organic solvent waste. Conversely, the Grignard method requires stringent anhydrous conditions, increasing operational costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: The triazole ring can be reduced to form a corresponding amine derivative.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-amine.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are used in the development of new pharmaceuticals and agrochemicals.
Biology: Triazoles are known for their antimicrobial properties, and derivatives of this compound are being studied for their potential use as antimicrobial agents.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including antifungal, antibacterial, and anticancer activities.
Industry: Triazoles are used in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism by which 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential biological processes, such as cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Halogen Substitution Patterns
- 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol: The 2-chlorobenzyl group contributes to enhanced antifungal activity, as seen in compound 8b (N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide), which inhibits P. placenta growth by 12.57% at 1000 ppm .
- 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-methanol (CAS 133902-66-6): Substitution at the para position reduces steric hindrance but may lower antifungal potency compared to the ortho-chloro derivative .
- 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide : The difluoro substitution pattern confers antiepileptic properties, highlighting how halogen position and type modulate pharmacological profiles .
Functional Group Modifications
- Phenyl-[1-(2-trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol: Replacement of chlorine with a trifluoromethyl group increases electron-withdrawing effects, improving synthetic yields (96% with excess alkyne) but reducing antifungal efficacy compared to the chloro analog .
- 1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol: Bromine’s larger atomic radius enhances steric bulk, which may hinder binding in some biological targets. This compound serves as an intermediate for chalcone derivatives with anti-osteosarcoma activity .
Anticancer Activity
- This compound derivatives: Schiff base-linked analogs (e.g., compound 75) exhibit moderate cytotoxicity against A549 lung cancer cells (IC₅₀ = 78.9 µM), outperforming fluorophenyl analogs but remaining less potent than standard drugs like paeonol .
Antifungal Activity
Antiviral Potential
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- This compound: Typically synthesized via CuAAC, achieving high yields (91.5–96%) under green conditions with benzyl azides and terminal alkynes .
Biological Activity
1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.
- Molecular Formula : C10H10ClN3O
- Molecular Weight : 223.66 g/mol
- CAS Number : 321405-39-4
- Melting Point : 87–89 °C
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, studies have demonstrated its effectiveness as an inhibitor of specific enzymes and its potential in antimicrobial and anticancer applications.
Enzyme Inhibition
Recent studies have explored the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The most potent derivative exhibited an IC50 value of 7.31 μM against AChE, indicating significant potential for treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications in the triazole ring can enhance its efficacy against bacterial strains, including those resistant to conventional antibiotics.
Anticancer Potential
Research has also highlighted the antiproliferative effects of this compound derivatives in colorectal cancer models. A series of synthesized compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that these compounds could serve as lead structures for developing new anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathogen | IC50 Value (μM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | AChE | 7.31 | |
| Antimicrobial | Various Bacteria | Varies | |
| Anticancer | Colorectal Cancer Cells | <10 |
Case Study: Synthesis and Evaluation
A recent study synthesized a series of triazole derivatives incorporating the chlorobenzyl moiety. The evaluation revealed that these compounds exhibited enhanced biological activity compared to their precursors. The study utilized molecular docking studies to predict binding affinities and elucidate the interaction mechanisms with target proteins .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. This method involves reacting a 2-chlorobenzyl azide with propargyl alcohol derivatives under mild conditions (room temperature, aqueous/organic solvent mixtures) to form the triazole core. Post-synthetic oxidation or protection of the methanol group may be required to avoid side reactions during purification . Alternative routes include nucleophilic substitution on pre-formed triazole intermediates, though yields may vary depending on steric and electronic effects of the substituents .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the triazole ring substitution pattern and the positions of the 2-chlorobenzyl and methanol groups.
- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated for analogous triazole derivatives in crystallography studies .
- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch of methanol at ~3200–3600 cm) and confirms the absence of unwanted byproducts .
Q. What are the key chemical transformations this compound undergoes?
- Oxidation : The primary alcohol (-CHOH) can be oxidized to a carboxylic acid (-COOH) or aldehyde (-CHO) using reagents like Jones reagent or pyridinium chlorochromate (PCC) .
- Reduction : Catalytic hydrogenation may reduce the triazole ring, though this is less common due to aromatic stability.
- Substitution Reactions : The chlorine atom on the benzyl group can participate in nucleophilic aromatic substitution under specific conditions (e.g., Pd-catalyzed coupling) .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound?
- In Vitro Assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT) against target cell lines. The 2-chlorobenzyl group may enhance membrane permeability, while the methanol group could facilitate hydrogen bonding with biological targets .
- Target Identification : Use computational docking studies to predict interactions with enzymes (e.g., cytochrome P450) or receptors. Validate experimentally via enzyme inhibition assays .
Q. What computational methods are suitable for studying its reactivity and interactions?
- Density Functional Theory (DFT) : Calculate electron distribution, HOMO-LUMO gaps, and charge transfer properties to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or proteins to understand bioavailability and mechanism of action.
- Retrosynthetic Analysis : AI-powered tools (e.g., Template_relevance models) can propose novel synthetic pathways by cross-referencing reaction databases .
Q. How should contradictory data in structure-activity relationships (SAR) be addressed?
- Controlled Comparative Studies : Synthesize analogs with systematic substituent variations (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) and compare biological activity.
- Statistical Validation : Apply multivariate analysis to isolate the impact of specific functional groups on observed properties (e.g., IC values) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 223.66 g/mol | |
| InChI Key | JNSUJTDSPFASDY-UHFFFAOYSA-N | |
| Solubility (Predicted) | Moderate in polar solvents |
Safety and Handling
While specific safety data for this compound is unavailable, researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
